molecular formula C8H13F2NO2 B1476621 2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid CAS No. 1862347-78-1

2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B1476621
CAS No.: 1862347-78-1
M. Wt: 193.19 g/mol
InChI Key: IHADOFHVWOCYTR-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, the pyrrolidine ring in the compound can enhance the exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This interaction can influence the biological activity of the compound, making it a versatile scaffold for drug discovery .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enantioselective proteins can lead to different biological profiles, affecting cell signaling and metabolic pathways . These interactions can result in changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to its biological activity . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity can be affected by its stability and the conditions under which it is stored and used . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, which may be due to the compound’s degradation products or its interaction with cellular components over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, the compound may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s overall impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux or metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the levels of specific metabolites, affecting overall metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments or tissues . Understanding the transport and distribution of the compound is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, localization to the nucleus may affect gene expression, while localization to the mitochondria may influence cellular metabolism.

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-5(8(12)13)11-3-2-6(4-11)7(9)10/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHADOFHVWOCYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.